tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Description
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-06-4, molecular formula: C₁₂H₂₂N₂O₃) is a spirocyclic compound featuring a bicyclic structure with fused oxa (oxygen) and aza (nitrogen) heterocycles. The tert-butyl carbamate (Boc) group acts as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is primarily utilized as a building block in medicinal chemistry, particularly for developing pharmaceuticals targeting central nervous system (CNS) disorders or antimicrobial agents . Its spirocyclic architecture confers conformational rigidity, which can improve binding specificity to biological targets .
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)6-9(13)4-5-16-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
QQWONHODRBYMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-butyl group: This step involves the protection of the amino group using tert-butyl chloroformate (Boc2O) under basic conditions.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification would apply.
Chemical Reactions Analysis
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazolidine ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of spirocyclic compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-5-oxa-2-azaspiro[3 its spirocyclic structure and functional groups suggest that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Observations :
- Positional Isomerism: The placement of the amino group (e.g., position 2 vs. 8) significantly impacts electronic properties and hydrogen-bonding capacity, influencing solubility and target interactions .
- Functional Group Variation: Substituting the amino group with a benzoyl () or oxo group () alters reactivity. For example, the oxo derivative is more electrophilic, facilitating nucleophilic additions.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS No. 2306262-06-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 242.32 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.32 g/mol |
| CAS Number | 2306262-06-4 |
| Physical Form | Oil |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth by interfering with bacterial cell wall synthesis or function.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways crucial for cellular function.
- Neuroprotective Effects : Some studies indicate that it could have protective effects on neuronal cells, possibly through antioxidant mechanisms.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by researchers at Virginia Commonwealth University investigated the compound's effect on type III secretion systems in bacteria, demonstrating significant inhibition at concentrations of 50 μM, suggesting a potential role in treating bacterial infections .
- Enzyme Interaction : In vitro assays have highlighted the compound's ability to modulate the activity of specific enzymes linked to metabolic disorders, indicating its potential as a therapeutic agent in metabolic diseases .
- Neuroprotection : Research published in various pharmacological journals has pointed towards neuroprotective properties, where this compound demonstrated reduced oxidative stress in neuronal cultures .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
